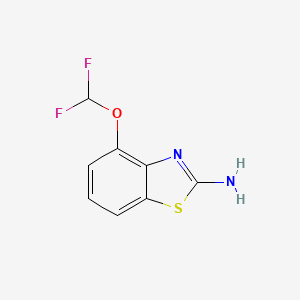
N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a useful research compound. Its molecular formula is C14H16ClN5 and its molecular weight is 289.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been utilized in the synthesis of various derivatives, such as 2-aminoimidazole and 2-iminoimidazolidine derivatives. These derivatives are obtained through cyclization reactions and have been characterized using quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography, highlighting their potential in diverse chemical applications (Shestakov et al., 2011).
Antibacterial and Antifungal Activities
Research has demonstrated the antibacterial and antifungal properties of certain derivatives. For instance, N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas, synthesized from 2-amino-4,6-diarylpyrimidines, showed significant activity against pathogens like Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans (Thanh & Mai, 2009). Additionally, compounds with a sulfonamido moiety, derived from a precursor of this chemical, have demonstrated promising antibacterial effects (Azab, Youssef, & El-Bordany, 2013).
Potential in Drug Synthesis
The compound has been used in the synthesis of new drugs with potential medicinal applications. For example, derivatives like N-(4-Methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine have been synthesized and tested for herbicidal activity, showcasing their utility in developing new agrochemicals (He, Wang, & Li, 2006).
Chemical Characterization and Analysis
The compound has been a subject of extensive chemical analysis and characterization. Studies have been conducted to understand the molecular parameters and electrophilic attack patterns of its derivatives, which are critical for designing more effective chemical reactions (Shestakov, Sidorenko, Shikhaliev, & Pavlenko, 2007).
Crystal Structure Analysis
The crystal structure and theoretical calculation of derivatives like 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester have been explored, which is crucial for understanding the physical and chemical properties of these compounds (Ren et al., 2006).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-9-7-10(2)19-14(18-9)20-13(16)17-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H3,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVRUMRKWIERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



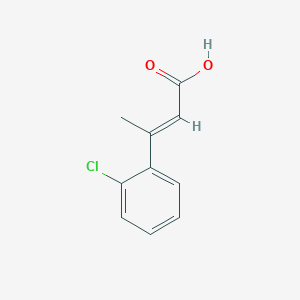

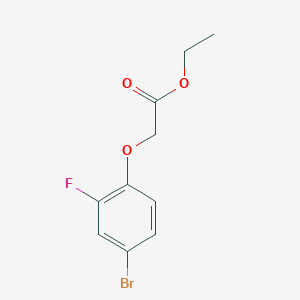
![[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414912.png)
![2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1414915.png)
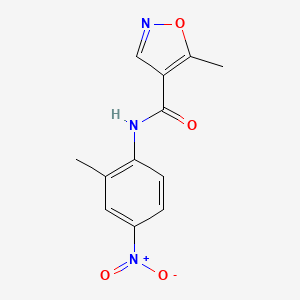
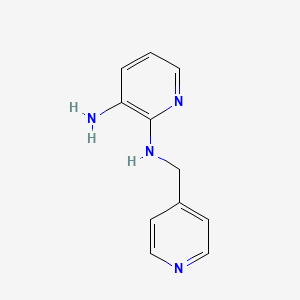
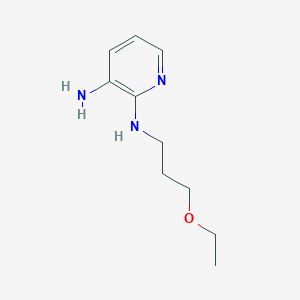
![6-Methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one](/img/structure/B1414921.png)

![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)
